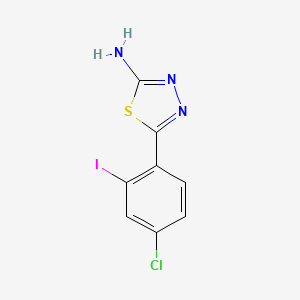
5-(4-Chloro-2-iodophenyl)-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chloro-2-iodophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a 4-chloro-2-iodophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-2-iodophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-iodoaniline with thiocarbohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Chloro-2-iodophenyl)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The presence of halogen atoms (chlorine and iodine) on the phenyl ring makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling: Palladium-catalyzed cross-coupling reactions using reagents like palladium acetate and triphenylphosphine are common.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of substituted thiadiazole derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
5-(4-Chloro-2-iodophenyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 5-(4-Chloro-2-iodophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the thiadiazole ring allows the compound to form strong interactions with biological macromolecules, potentially inhibiting their function. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-2-iodophenylmethanol
- 4-Chloro-2-iodophenylmethanamine
- 4-Chloro-2-iodophenylcarboxamide
Uniqueness
5-(4-Chloro-2-iodophenyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and specificity in certain reactions and applications.
Biologische Aktivität
5-(4-Chloro-2-iodophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C8H5ClIN3S and a molecular weight of approximately 337.57 g/mol. Its structure includes a thiadiazole ring, which contributes significantly to its biological properties. The presence of halogen atoms (chlorine and iodine) enhances its reactivity and potential interactions with biological targets .
Synthesis
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. A common method includes the reaction of 4-chloro-2-iodoaniline with thiosemicarbazide in the presence of phosphorus oxychloride . The purity of synthesized compounds is often confirmed through techniques such as NMR and HPLC.
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. Studies have demonstrated that this compound is effective against various bacterial strains and fungi. For instance:
- Gram-positive bacteria : Inhibition rates were reported at 76% against E. coli and 80% against S. aureus.
- Fungal strains : The compound showed significant activity against Candida albicans .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound. In vitro studies have shown that derivatives of thiadiazoles can induce apoptosis in cancer cell lines. For example, one study reported an IC50 value of 23.29 µM against MCF-7 breast cancer cells . The presence of halogen atoms in the structure is believed to enhance its binding affinity to cancer-related targets.
Anti-inflammatory Effects
Thiadiazole derivatives are also noted for their anti-inflammatory properties. Compounds similar to this compound have been shown to reduce inflammation markers in various assays . This activity is crucial for developing treatments for inflammatory diseases.
Case Studies and Research Findings
A review of literature reveals a broad spectrum of pharmacological activities associated with thiadiazole derivatives:
Eigenschaften
Molekularformel |
C8H5ClIN3S |
|---|---|
Molekulargewicht |
337.57 g/mol |
IUPAC-Name |
5-(4-chloro-2-iodophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H5ClIN3S/c9-4-1-2-5(6(10)3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |
InChI-Schlüssel |
KUUJXZVZVHOGSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)I)C2=NN=C(S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















